Tetrathiafulvalene (TTF, CAS 31366-25-3) is a benchmark organosulfur electron donor characterized by its highly symmetric, planar structure and exceptional redox reversibility. As a foundational building block in molecular electronics, TTF readily undergoes two sequential, reversible one-electron oxidations to form stable radical cations and dications at mild potentials [1]. Its ability to form highly conductive, quasi-one-dimensional charge-transfer complexes—most notably with electron acceptors like TCNQ—has established it as an indispensable precursor for organic conductors, redox-active metal-organic frameworks (MOFs), and advanced energy storage materials [1]. For procurement professionals and materials scientists, TTF offers a highly processable, low-oxidation-potential alternative to bulkier analogs, providing reliable multi-state switching and necessary solubility for solution-phase manufacturing.
Substituting TTF with common redox standards like ferrocene or bulkier in-class analogs like BEDT-TTF fundamentally compromises processability and device performance. While ferrocene is a reliable single-electron mediator, it lacks the multi-electron capacity and the lower oxidation potential required for low-voltage electrochromic devices and high-energy-density catholytes [1]. Conversely, while BEDT-TTF is favored for specialized 2D superconducting salts due to extended intermolecular sulfur interactions, its notoriously poor solubility in standard organic solvents severely limits its utility in solution-processable MOFs, covalent organic frameworks (COFs), and liquid electrolytes[2]. TTF provides the necessary planarity and electron-donating strength for high-conductivity charge-transfer salts while maintaining the high solubility required for scalable, low-temperature solution processing.
In comparative electrochemical studies, TTF demonstrates a significantly stronger electron-donating capability than the industry-standard ferrocene (Fc). Cyclic voltammetry reveals that TTF undergoes its first oxidation at approximately -0.075 V versus the Fc+/Fc reference couple [1]. This lower oxidation potential allows TTF-based electrochromic devices and redox flow batteries to operate at markedly lower voltages than those relying on ferrocene or dimethylferrocene, reducing energy consumption and minimizing electrolyte degradation over extended cycling [1].
| Evidence Dimension | First oxidation potential (E1) |
| Target Compound Data | ~ -0.075 V vs Fc+/Fc |
| Comparator Or Baseline | Ferrocene (Fc) baseline (0.0 V vs Fc+/Fc) |
| Quantified Difference | TTF oxidizes at a potential ~75 mV lower than ferrocene. |
| Conditions | Cyclic voltammetry in non-aqueous propylene carbonate electrolyte. |
Procuring TTF rather than ferrocene enables the design of lower-voltage, higher-efficiency electrochemical devices and sensors.
While bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is a well-known analog for solid-state superconductors, its utility in solution-phase manufacturing is severely bottlenecked by its low solubility, often requiring elevated temperatures to reach even marginal concentrations (e.g., ~2.6 mg/mL in 1,2-dichlorobenzene at 120 °C) [1]. In contrast, unfunctionalized TTF exhibits high solubility in common organic solvents like dichloromethane, acetonitrile, and toluene at room temperature. This solubility profile is critical for the scalable synthesis of redox-active MOFs, COFs, and supramolecular host-guest complexes, where high precursor concentrations are required to drive self-assembly and crystallization without premature precipitation.
| Evidence Dimension | Organic solvent solubility |
| Target Compound Data | Highly soluble in standard solvents (CH2Cl2, MeCN) at room temperature |
| Comparator Or Baseline | BEDT-TTF (~2.6 mg/mL in 1,2-dichlorobenzene at 120 °C) |
| Quantified Difference | TTF offers orders-of-magnitude higher solubility at room temperature compared to the heavily restricted solubility of BEDT-TTF. |
| Conditions | Solution-phase processing and crystal growth in standard organic solvents. |
TTF is the mandatory choice for workflows requiring liquid-phase formulation, spin-coating, or solution-based framework synthesis where BEDT-TTF would fail to dissolve.
When paired with the electron acceptor TCNQ, TTF forms a charge-transfer salt (TTF-TCNQ) that exhibits quasi-one-dimensional metallic conductivity. Along the crystallographic b-axis (the direction of π-π stacking), TTF-TCNQ achieves a room-temperature electrical conductivity of approximately 500 S/cm, maintaining metallic behavior down to its Peierls transition temperature of 54 K [1]. This vastly outperforms standard doped organic semiconducting polymers and simple organic salts, which typically exhibit conductivities several orders of magnitude lower and behave strictly as semiconductors or insulators at room temperature.
| Evidence Dimension | Room-temperature electrical conductivity |
| Target Compound Data | ~500 S/cm (TTF-TCNQ along b-axis) |
| Comparator Or Baseline | Standard doped organic polymers (<1 to 10 S/cm typically) |
| Quantified Difference | TTF-based charge transfer salts provide metallic-level conductivity that is orders of magnitude higher than conventional organic semiconductors. |
| Conditions | Single-crystal or highly oriented thin-film measurements at 298 K. |
Buyers developing organic metallic conductors or highly conductive transparent films must select TTF to achieve the requisite charge delocalization and π-stacking.
Unlike standard single-electron donors, TTF possesses two highly reversible, electrochemically accessible oxidation states (TTF+• and TTF2+). In non-aqueous electrolytes, these transitions occur at mild potentials (E1 ≈ 0.34 V and E2 ≈ 0.78 V vs Ag/AgCl) [1]. This two-electron capacity effectively doubles the theoretical charge storage density per molecule compared to single-electron mediators. Furthermore, the aromatic stabilization of the resulting 1,3-dithiolium rings ensures exceptional cycling stability, making TTF a highly efficient core motif for non-aqueous redox flow battery catholytes [1].
| Evidence Dimension | Reversible electron transfer capacity |
| Target Compound Data | 2 stable, reversible one-electron oxidations |
| Comparator Or Baseline | Conventional single-electron mediators (e.g., ferrocene) |
| Quantified Difference | 100% increase in theoretical electron yield per equivalent of active material. |
| Conditions | Cyclic voltammetry in non-aqueous redox flow battery electrolytes. |
Procuring TTF for energy storage applications directly increases the theoretical energy density of the system by utilizing a stable two-electron redox mechanism.
Due to its high solubility and planar geometry, TTF is a highly effective building block for synthesizing electroactive metal-organic and covalent organic frameworks, where it acts as a structural node that can be reversibly oxidized to tune the framework's conductivity and porosity[1].
TTF's ability to undergo two stable, reversible oxidations at mild potentials makes it a highly suitable core structure for high-energy-density catholytes, outperforming single-electron mediators in charge capacity per molecule [2].
As the primary electron donor in TTF-TCNQ charge-transfer salts, TTF is essential for manufacturing quasi-one-dimensional organic metals used in specialized sensors, transparent electrodes, and low-temperature electronic components [1].
Because TTF oxidizes at a lower potential than ferrocene, it serves as a highly efficient anodic material in complementary electrochromic devices, enabling rapid color switching with minimal energy input and extended device longevity [1].
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